N3-PEG3-vc-PAB-MMAE is a synthesized agent-linker conjugate specifically designed for use in antibody-drug conjugates (ADCs). This compound integrates monomethyl auristatin E, a potent tubulin inhibitor, with a three-unit polyethylene glycol linker, enhancing its solubility and stability. The compound exhibits significant antitumor activity and is widely utilized in scientific research for its cytotoxic properties. Its structure allows for targeted delivery of therapeutic agents to cancer cells, thereby improving the efficacy of cancer treatments while minimizing systemic toxicity .
N3-PEG3-vc-PAB-MMAE is classified as a synthetic chemical compound used primarily in biochemistry and medicinal chemistry. It is categorized under linker compounds used in the development of ADCs, which are pivotal in targeted cancer therapies. The compound can be sourced from various chemical suppliers specializing in research chemicals, such as BenchChem and Creative Biolabs .
The synthesis of N3-PEG3-vc-PAB-MMAE involves several key steps:
The molecular structure of N3-PEG3-vc-PAB-MMAE consists of:
The molecular formula and mass data are critical for understanding its reactivity and interactions with biological systems. The exact molecular weight can vary slightly based on the synthesis conditions but typically falls within a specific range determined by analytical methods like mass spectrometry .
N3-PEG3-vc-PAB-MMAE participates in several significant chemical reactions:
These reactions are essential for creating functionalized compounds that can be utilized in various research applications.
The mechanism through which N3-PEG3-vc-PAB-MMAE exerts its effects involves:
This targeted mechanism allows for selective cytotoxicity against tumor cells while minimizing damage to normal tissues, making it an effective component in ADC formulations .
N3-PEG3-vc-PAB-MMAE possesses distinct physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceutical development .
N3-PEG3-vc-PAB-MMAE has a broad range of applications:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics, engineered through the precise conjugation of three components: a tumor-targeting antibody, a cytotoxic payload, and a specialized linker. The antibody component (e.g., monoclonal antibodies) delivers therapeutic precision by binding to antigens overexpressed on cancer cells. Upon internalization, the linker releases the payload, enabling selective tumor cell killing while sparing healthy tissues. The linker’s chemistry dictates ADC stability and payload release kinetics, making it a critical determinant of therapeutic efficacy and safety [3] [4].
N3-PEG3-vc-PAB-MMAE exemplifies this architecture with three modular elements:
Table 1: Structural and Chemical Properties of N3-PEG3-vc-PAB-MMAE
Property | Specification |
---|---|
Molecular Formula | C₆₇H₁₀₉N₁₃O₁₆ |
Molecular Weight | 1352.66 g/mol |
Payload | MMAE (tubulin inhibitor) |
Linker Type | Cleavable (vc-PAB) |
Functional Group | Azide (N₃) |
Solubility Enhancer | Triethylene Glycol (PEG3) |
Click Chemistry Compatibility | CuAAC (with alkynes), SPAAC (with DBCO/BCN) |
The PEG3 spacer enhances aqueous solubility and reduces aggregation, while the azide group enables site-specific conjugation to alkyne-modified antibodies via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions [1] [9]. This modular design allows controlled drug-antibody ratios (DAR), minimizing heterogeneity common in early ADCs.
Tubulin inhibitors have dominated ADC payload development due to their unparalleled cytotoxicity and mechanistic predictability. The journey began with natural products like dolastatin 10, a sea hare-derived pentapeptide that inhibits tubulin polymerization at sub-nanomolar concentrations. Despite potent in vitro activity, dolastatin 10 failed clinically due to systemic toxicity and poor tumor selectivity [4] [5].
This setback spurred the development of synthetic analogs, notably monomethyl auristatin E (MMAE), engineered with strategic modifications:
MMAE’s mechanism involves binding to the α/β-tubulin interface, suppressing microtubule dynamics and triggering apoptosis at picomolar concentrations. Its potency (IC₅₀ values in the 10–100 pM range against various cancer lines) and compatibility with conjugation chemistry made it an archetypal ADC payload [1] [4].
Table 2: Evolution of Tubulin Inhibitor Payloads for ADCs
Compound | Origin | Key Advantages | Clinical Impact |
---|---|---|---|
Dolastatin 10 | Natural (mollusk) | High tubulin-binding affinity | Phase II failure (dose-limiting toxicity) |
MMAE | Synthetic | Optimized permeability; conjugation-ready C-terminus | FDA-approved ADCs (e.g., Brentuximab vedotin) |
N3-PEG3-vc-PAB-MMAE | Semi-synthetic | Built-in click chemistry handle; PEG-enhanced solubility | Next-generation ADC platforms |
The integration of MMAE into ADCs marked a turning point, exemplified by Brentuximab vedotin (anti-CD30 ADC), which achieved durable responses in lymphoma. This success validated tubulin inhibitors as "warheads" and highlighted the need for optimized linkers to maximize therapeutic indices [4] [5].
N3-PEG3-vc-PAB-MMAE represents a strategic evolution in ADC linker-payload technology, addressing historical limitations through three innovations:
Click Chemistry Conjugation: The terminal azide group enables bioorthogonal copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) cycloadditions with alkyne/DBCO-functionalized antibodies. This permits site-specific conjugation, overcoming heterogeneity issues associated with stochastic lysine/cysteine coupling. Batch consistency and optimal DAR (drug-to-antibody ratio) are significantly improved [1] [8] [9].
Enhanced Pharmacokinetics: The PEG3 spacer confers hydrophilic character, reducing payload aggregation and improving ADC solubility. This minimizes nonspecific clearance in vivo, extending systemic circulation and enhancing tumor accumulation [1] [4].
Controlled Payload Release: The protease-sensitive valine-citrulline (vc) dipeptide is selectively cleaved by cathepsin B in lysosomes. The subsequent PAB spacer self-immolates, releasing free MMAE precisely within tumor cells. This architecture limits off-target toxicity while maintaining payload potency [6] [8].
Table 3: Functional Components of N3-PEG3-vc-PAB-MMAE
Component | Structure/Function | Role in ADC Performance |
---|---|---|
Azide (N₃) | N≡N⁺=N⁻ | Enables click chemistry conjugation |
PEG3 spacer | -OCH₂CH₂OCH₂CH₂OCH₂CH₂- | Enhances solubility; reduces aggregation |
vc dipeptide | Valine-Citrulline | Cathepsin B cleavage site |
PAB spacer | p-Aminobenzyloxycarbonyl | Self-immolative; releases MMAE upon cleavage |
MMAE | Synthetic auristatin | Tubulin inhibitor; induces apoptosis |
This molecule’s versatility supports diverse ADC formats, including novel platforms like Fc-engineering or nanobody conjugates. Preclinical studies confirm its "potent antitumor activity" across xenograft models, underscoring its role in advancing targeted therapy [1] [4] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0